5-ethylnonan-3-ol
Overview
Description
5-Ethyl-3-nonanol is an organic compound with the molecular formula C11H24O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-nonanol typically involves the reduction of the corresponding ketone, 5-Ethyl-3-nonanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
In an industrial setting, 5-Ethyl-3-nonanol can be produced through catalytic hydrogenation of 5-Ethyl-3-nonanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the ketone to the corresponding alcohol with high efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-nonanol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 5-Ethyl-3-nonanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced to 5-Ethyl-3-nonanol using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 5-Ethyl-3-nonanone.
Reduction: 5-Ethyl-3-nonanol.
Substitution: 5-Ethyl-3-chlorononane.
Scientific Research Applications
5-Ethyl-3-nonanol has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound can be used in studies involving alcohol metabolism and enzymatic reactions.
Medicine: Research on its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-nonanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes and acids.
Comparison with Similar Compounds
Similar Compounds
- 3-Nonanol
- 5-Methyl-3-nonanol
- 3-Decanol
Comparison
5-Ethyl-3-nonanol is unique due to the presence of an ethyl group at the fifth position of the carbon chain, which influences its chemical properties and reactivity. Compared to 3-Nonanol, which lacks the ethyl group, 5-Ethyl-3-nonanol exhibits different steric and electronic effects, impacting its behavior in chemical reactions and interactions.
Properties
IUPAC Name |
5-ethylnonan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-7-8-10(5-2)9-11(12)6-3/h10-12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMKGYOHPSYFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334119 | |
Record name | 5-Ethyl-3-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-71-3 | |
Record name | 5-Ethyl-3-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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